![molecular formula C13H9N B3021647 [1,1'-Biphenyl]-3-carbonitrile CAS No. 24973-50-0](/img/structure/B3021647.png)
[1,1'-Biphenyl]-3-carbonitrile
Vue d'ensemble
Description
[1,1’-Biphenyl]-3-carbonitrile is an organic compound that consists of a biphenyl structure with a nitrile group attached to the third carbon atom. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
The primary target of 3-Cyanobiphenyl, also known as [1,1’-Biphenyl]-3-carbonitrile, is Stromelysin-1 , a human protein . Stromelysin-1 is an enzyme that can degrade various components of the extracellular matrix, including fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans .
Mode of Action
It is known that stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
Given its interaction with stromelysin-1, it is likely involved in the regulation of extracellular matrix degradation .
Result of Action
The result of 3-Cyanobiphenyl’s action on Stromelysin-1 could potentially influence the degradation of the extracellular matrix. This could have implications in various physiological and disease processes where Stromelysin-1 is involved .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-carbonitrile typically involves the cyanation of a biphenyl derivative. One common method is the palladium-catalyzed cyanation of [1,1’-Biphenyl]-3-bromide using a cyanide source such as copper(I) cyanide. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine, under an inert atmosphere at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-3-carbonitrile may involve similar cyanation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reaction conditions is tailored to ensure safety and cost-effectiveness.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitrile group in [1,1’-Biphenyl]-3-carbonitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Oxidized biphenyl derivatives, such as carboxylic acids.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Halogenated, sulfonated, or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-carbonitrile: Similar structure but with the nitrile group attached to the fourth carbon atom.
[1,1’-Biphenyl]-2-carbonitrile: Nitrile group attached to the second carbon atom.
[1,1’-Biphenyl]-3-carboxylic acid: Carboxyl group instead of a nitrile group on the third carbon atom.
Uniqueness: [1,1’-Biphenyl]-3-carbonitrile is unique due to the position of the nitrile group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can also affect its physical and chemical properties, making it distinct from other biphenyl derivatives.
Propriétés
IUPAC Name |
3-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJILPZUNKNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951445 | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28804-96-8 | |
| Record name | (1,1'-Biphenyl)carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [1,1'-Biphenyl]-3-carbonitrile, also known as 3-Cyanobiphenyl, is an organic compound with the molecular formula C13H9N and a molecular weight of 179.22 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a biphenyl group (two phenyl rings linked by a single bond) with a cyano group (-C≡N) attached to the third carbon of one of the phenyl rings.
A: this compound can be modified to serve as a bifunctional ETL in red InP-based QLEDs []. Specifically, the derivative CNT2T (3',3'',3'''-(1,3,5-triazine-2,4,6-triyl)tris((this compound))) demonstrates effective electron transport with a mobility of 6 × 10-4 cm2 V-1 s-1 due to its triazine electron-withdrawing unit []. Additionally, its star-shaped structure and multiple cyano groups enable the effective passivation of ZnS surfaces, leading to enhanced performance and stability in red InP QLEDs [].
A: Traditional ZnO/ZnMgO ETLs in red InP QLEDs suffer from high defect densities and can lead to performance degradation due to trap migration []. CNT2T, by passivating Zn2+ traps and preventing vacancy migration, allows for the fabrication of red InP LEDs with improved external quantum efficiency (EQE) reaching 15% and luminance exceeding 12,000 cd m-2 [].
A: While this compound itself is not directly used, a derivative, (E)-styryl acetate, acts as a carbanion nucleophile source in a ring transformation reaction with 2H-pyranones []. This ultrasound-assisted methodology provides a metal-free approach for synthesizing functionalized 1,2-teraryls under mild reaction conditions and with broad functional group tolerance [].
A: Single-crystal X-ray diffraction analysis of a synthesized 1,2-teraryl containing a this compound moiety revealed a monoclinic crystal system with a P21 space group and twisted aryl rings []. Further studies on related compounds like 4-Heptyl-4′-cyanobiphenyl (7CB4) showed distinct packing arrangements influenced by intermolecular interactions and variations in the terminal molecular structure []. This highlights the impact of structural modifications on the physical properties of these compounds.
A: Yes, research has investigated the cubic phase behavior of compounds like 4ʹ-n-hexadecyloxy-3ʹ-cyanobiphenyl-4-carboxylic acid (ACBC-16) using infrared spectroscopy and X-ray diffraction [, , , ]. These studies provide insights into the influence of factors such as hydrogen bonding, steric effects of substituents, and the length of the alkoxy chain on the formation and characteristics of the cubic phase in these materials [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


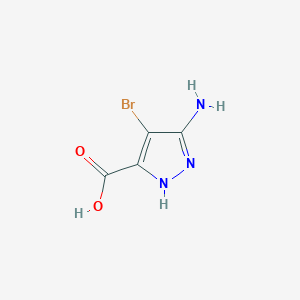
![3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3021568.png)
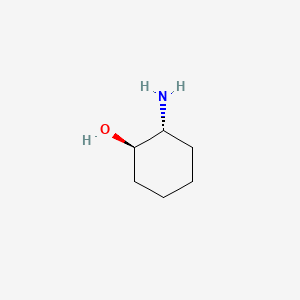


![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
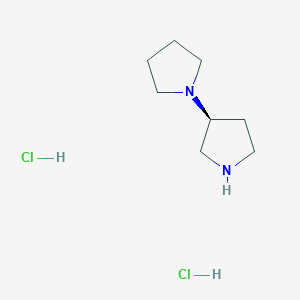

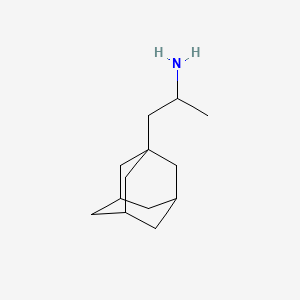

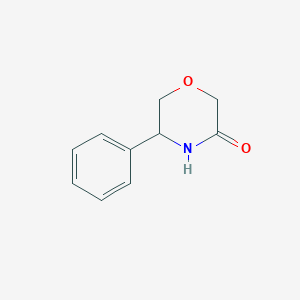
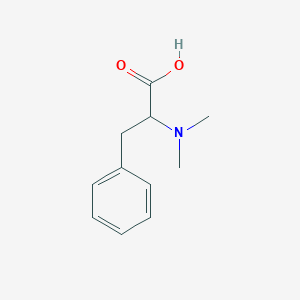
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)

